Triazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

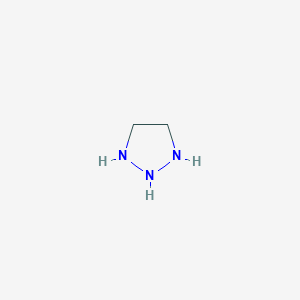

1,2,3-triazolidine is a triazolidine and a member of 1,2,3-triazolidines.

Applications De Recherche Scientifique

Antimicrobial Activity

Triazolidine derivatives have been extensively studied for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of triazole moieties into drug design has led to the development of novel antibiotics and antifungal agents that can combat resistant strains of microorganisms. For instance, research indicates that triazole derivatives can effectively inhibit the growth of resistant bacterial strains, making them valuable in treating infections caused by multidrug-resistant organisms .

Anticancer Properties

This compound compounds have shown promise in cancer therapy. Their structural modifications allow for targeting specific cancer cell pathways, including apoptosis and angiogenesis. Recent studies have highlighted the efficacy of this compound derivatives in inhibiting tumor growth and inducing cell death in various cancer cell lines. For example, certain triazole-based compounds have been identified as potential lead candidates for anticancer drugs due to their ability to inhibit key kinases involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives are also noteworthy. These compounds can modulate inflammatory pathways and have been investigated for their therapeutic potential in treating autoimmune diseases and chronic inflammatory conditions. Their ability to selectively target inflammatory mediators positions them as promising candidates for developing new anti-inflammatory therapies .

Biodegradation and Environmental Remediation

This compound compounds are being explored for their role in environmental remediation, particularly in the degradation of pollutants such as pesticides and industrial chemicals. Studies have investigated the biotransformation pathways of this compound derivatives, revealing their potential to break down harmful substances in contaminated environments. This application is critical in addressing environmental pollution and ensuring ecosystem health .

Toxicogenomic Studies

Research utilizing this compound fungicides has provided insights into toxicogenomics, which assesses the effects of chemical exposures on gene expression profiles. Such studies are crucial for understanding the mechanisms of toxicity and risk assessment associated with chemical exposure, thereby contributing to safer agricultural practices and regulatory frameworks .

Triazole Fungicides in Agriculture

A case study involving myclobutanil, a triazole fungicide, demonstrated its impact on gene expression in rats following exposure. The study aimed to derive point-of-departure values for human health risk assessments using toxicogenomic approaches. Findings indicated that short-term exposure could yield significant insights into long-term health risks while reducing reliance on extensive animal testing .

Development of Novel this compound Derivatives

Ongoing research focuses on synthesizing novel this compound derivatives with enhanced biological activities. For example, fluorinated triazoles have been developed through click chemistry methods, showcasing improved pharmacological profiles suitable for therapeutic applications against various diseases including cancer and infectious diseases .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | Effective against multidrug-resistant strains |

| Anticancer therapies | Inhibits tumor growth; targets specific pathways | |

| Anti-inflammatory treatments | Modulates inflammatory responses | |

| Environmental | Biodegradation of pollutants | Potential for breaking down harmful substances |

| Toxicogenomic studies | Insights into gene expression changes |

Analyse Des Réactions Chimiques

1.1. Huisgen 1,3-Dipolar Cycloaddition

Key Data:

| Reaction Conditions | Catalyst | Yield (%) | Regioselectivity |

|---|---|---|---|

| Thermal (100°C) | None | 60–70 | 1:1 (1,4:1,5) |

| CuAAC (rt) | Cu(I) | 90–99 | >99% 1,4 |

1.2. Cesium Carbonate-Mediated Cycloaddition

A recent advancement employs cesium carbonate to promote reactions between β-carbonyl phosphonates and aryl azides, yielding multisubstituted 1,2,3-triazoles. Polar aprotic solvents (e.g., DMSO) enhance yields to 95% (Table 1) .

Example Reaction:

2.1. Copper-Catalyzed Oxidative Coupling

Chen et al. reported copper-catalyzed synthesis of 4-NO₂-1,5-trisubstituted-1,2,3-triazoles from nitroolefins and azides at 110°C, achieving 96% yield (Scheme 7A) . The mechanism involves a triazolyl–copper intermediate undergoing oxidative coupling .

Mechanistic Pathway:

-

Azide + Nitroolefin → Triazolyl–copper complex

-

Oxidation → Cation intermediate → 4-NO₂-triazole

2.2. Reductive Cyclization

A metal-free method utilizes iodine-mediated cyclization of enaminones and tosylhydrazine, forming 1,5-disubstituted triazoles (85–92% yield) .

Conditions:

-

Catalyst: Molecular iodine

-

Solvent: Ethanol

-

Temperature: 80°C

3.1. Click/Aza-Michael Protocol

A one-pot MCR combining dihydroisothiazole 1,1-dioxide, azides, and amines generates triazole-containing isothiazolidine libraries. CuI/DBU catalysis in ethanol (60°C, 12 h) yields 40–95% pure products (Table 3) .

Example Entry:

| Scaffold | Azide | Amine | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 18 | P | 21 | 48 | 99 |

3.2. ROMP-Derived Esterification

A sequential click/esterification protocol using oligomeric alkyl carbodiimide (OACC) produces triazole-linked isothiazole 1,1-dioxides. For example, reaction of isothiazole 18 with azide M and acid 22 yields 52% product (Table 3) .

Thermal and Kinetic Behavior

Thermogravimetric analysis (TGA) of 1,2,4-triazole derivatives (e.g., MM4c–e) reveals single-step degradation under nitrogen, with activation energies (Eₐ) of 120–150 kJ/mol calculated via the Freeman-Carroll method .

Key Findings:

-

Degradation follows first-order kinetics.

-

Substituents (e.g., methoxy, chloro) enhance thermal stability by 10–15°C .

5.1. Substitution Reactions

3-Amino-1,2,4-triazole reacts with diethyl phosphite and triethyl orthoformate to form aminomethylenebisphosphonates. At 130°C, stoichiometric ratios (1:4:2) yield 37% product (Table 1) .

5.2. Biological Activity

Triazole derivatives exhibit antimicrobial and anticancer properties. For example, 3,5-bis(4-chlorophenyl)-1H-1,2,4-triazole shows potential in medicinal chemistry, though detailed mechanistic studies are pending.

Propriétés

Formule moléculaire |

C2H7N3 |

|---|---|

Poids moléculaire |

73.1 g/mol |

Nom IUPAC |

triazolidine |

InChI |

InChI=1S/C2H7N3/c1-2-4-5-3-1/h3-5H,1-2H2 |

Clé InChI |

UUZJJNBYJDFQHL-UHFFFAOYSA-N |

SMILES |

C1CNNN1 |

SMILES canonique |

C1CNNN1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.